![molecular formula C12H13ClN2 B1452509 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 1274920-94-3](/img/structure/B1452509.png)
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
The compound “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has a molecular weight of 220.7 .
Synthesis Analysis
While there isn’t a direct synthesis method available for “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole”, a similar compound, tebuconazole, has been synthesized using a method that involves condensation, shortening, epoxidation, and ring-opening reactions . This could potentially provide a basis for the synthesis of “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole”.Molecular Structure Analysis
The molecular structure of “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” consists of a pyrazole ring attached to a chlorophenyl group and a methyl group . The InChI code for this compound is1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3 . Physical And Chemical Properties Analysis
The compound “1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a powder at room temperature . It has a molecular weight of 220.7 .Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole and its derivatives have shown potential as antimicrobial and anticancer agents. Novel pyrazole derivatives have demonstrated significant activity against various microbial strains and cancer cell lines. Some compounds in this category have exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Studies and Tautomerism
The compound and its analogs have been a subject of structural studies, focusing on their tautomerism and molecular arrangement. Studies on NH-pyrazoles have revealed complex patterns of hydrogen bonds and tautomerism, offering insights into the molecular structures of these compounds (Cornago et al., 2009).
Crystal Structure Analysis
Crystal structure analysis has provided detailed insights into the molecular and crystallography of 1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole derivatives. Such studies are crucial for understanding the molecular interactions and properties of these compounds, paving the way for their potential applications in various fields (Kumarasinghe, Hruby, & Nichol, 2009).
Electrocatalysis and Organic Synthesis
Electrocatalyzed N–N coupling and ring cleavage reaction studies of 1H-pyrazoles have led to the electro-organic synthesis of new heterocyclic compounds. This highlights the role of 1H-pyrazoles in facilitating organic synthesis and generating novel compounds with potential applications in various domains (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBRJMRDJSUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
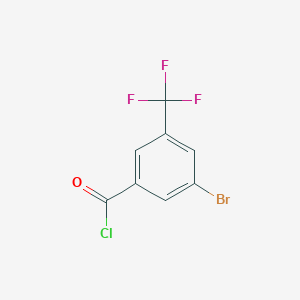
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
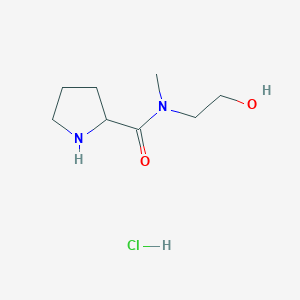
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
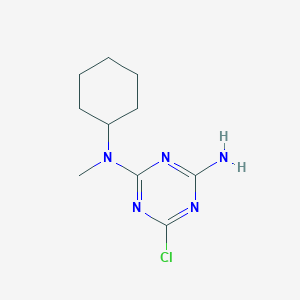
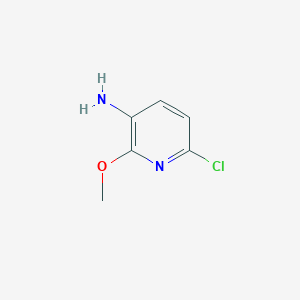

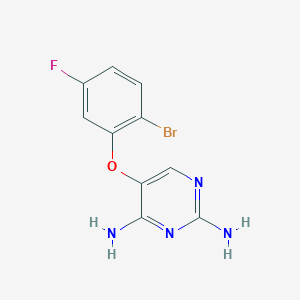
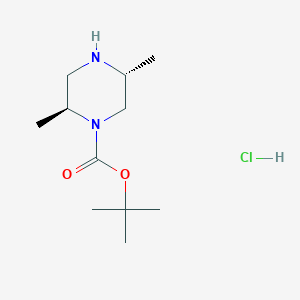
![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)
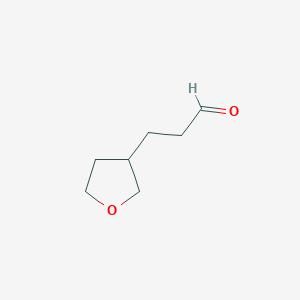
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)